4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide
Description
4-Fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-fluorophenyl core and a unique N-substituent: a 2-(furan-2-yl)-2-methoxyethyl group. This structure combines the electron-withdrawing fluorine atom, the polar sulfonamide moiety, and a heterocyclic furan ring with a methoxyethyl chain. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs highlight its relevance in drug discovery, particularly in targeting kinases or microbial enzymes .
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4S/c1-18-13(12-3-2-8-19-12)9-15-20(16,17)11-6-4-10(14)5-7-11/h2-8,13,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGORPALQAOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(furan-2-yl)-2-methoxyethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.
Medicine: Sulfonamides, including this compound, are explored for their potential therapeutic applications. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: This compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired biological effect. The furan ring and methoxyethyl group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features Compared :
Physicochemical Properties :
- Fluorine Substituent: Enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 1e in has a methoxy group but lower melting point (144–146°C) vs. 1d (155–156°C)) .
- Furan vs.
- Methoxyethyl Chain : Introduces steric bulk and polarity, improving solubility over purely aromatic substituents (e.g., compound 8 in has a trifluoroethoxy group, which is highly lipophilic) .
Computational and In Silico Relevance
- Molecular Interactions : The furan ring’s π-system may engage in stacking interactions, as seen in ’s boronic acid inhibitors targeting fungal HDACs .
- Hydrophobic vs. Polar Channels : Compared to ’s piperidine-based sulfonamides, the methoxyethyl chain in the target compound may balance hydrophobicity for improved target binding .
Recommendations for Future Research :
- Biological Screening : Prioritize assays for antifungal (e.g., Candida spp.) and kinase inhibition (e.g., EGFR, VEGFR).
- ADMET Profiling : Evaluate solubility, metabolic stability, and toxicity relative to analogs like 1d .
- Crystallographic Studies : Use tools like SHELXL () or Multiwfn () to analyze electron density and intermolecular interactions .
Biological Activity
4-Fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative notable for its unique structure and potential biological activities. The compound is characterized by a benzenesulfonamide core, a furan moiety, and a methoxyethyl substituent, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₁₃H₁₄FNO₄S
- Molecular Weight : 299.32 g/mol
- CAS Number : 1795420-38-0
The biological activity of this compound is primarily attributed to its role as an inhibitor of carbonic anhydrases (CAs), particularly carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various tumors and plays a crucial role in maintaining acid-base balance within cells. The compound has demonstrated high potency against CA IX with IC₅₀ values ranging from 10.93 to 25.06 nM, suggesting significant selectivity over other isoforms like CA II .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
-
Inhibition of Carbonic Anhydrases :
- A study demonstrated that this compound effectively inhibited CA IX, suggesting its potential application in cancer therapies targeting tumor microenvironments.
-
Antitumor Effects :
- Research indicated that the compound could induce apoptosis in various cancer cell lines, showcasing its potential as a therapeutic agent against malignancies that exhibit high CA IX expression.
- Behavioral Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
